molecular formula C7H6BrNO2 B14025182 3-Bromo-2-[(hydroxyimino)methyl]phenol

3-Bromo-2-[(hydroxyimino)methyl]phenol

Cat. No.: B14025182
M. Wt: 216.03 g/mol
InChI Key: OABDBPDARGYMOQ-WTKPLQERSA-N
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Description

3-Bromo-2-[(hydroxyimino)methyl]phenol is a Schiff base derivative synthesized via condensation of bromosalicylaldehyde with aminobenzothiazole derivatives . The compound crystallizes in a monoclinic system (space group P121/n1) and has been structurally characterized using FT-IR, NMR, and single-crystal X-ray diffraction . Its anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain is notable, with a minimum inhibitory concentration (MIC) of 1.6 μg/mL, outperforming standard drugs like pyrazinamide and streptomycin . Additionally, it exhibits moderate cytotoxicity against MCF-7 cancer cells (IC50 = 44.12 μM) and antimicrobial activity against Pseudomonas aeruginosa and Candida albicans .

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

3-bromo-2-[(Z)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C7H6BrNO2/c8-6-2-1-3-7(10)5(6)4-9-11/h1-4,10-11H/b9-4-

InChI Key

OABDBPDARGYMOQ-WTKPLQERSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)/C=N\O)O

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=NO)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of 3-bromosalicylaldehyde with hydroxylamine or hydroxylamine derivatives under controlled conditions. This reaction forms the hydroxyimino (oxime) functional group via nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration.

Detailed Synthetic Procedure

A representative and well-documented preparation method is as follows:

  • Starting Materials:

    • 3-Bromosalicylaldehyde (providing the 3-bromo substitution on the phenol ring)
    • Hydroxylamine hydrochloride (source of hydroxylamine)
    • Base (such as sodium acetate or pyridine) to liberate free hydroxylamine from its hydrochloride salt
    • Solvent: Methanol or ethanol is commonly used due to good solubility and mild reaction conditions
  • Procedure:

    • Dissolve 3-bromosalicylaldehyde in methanol.
    • Add hydroxylamine hydrochloride and sodium acetate to the solution.
    • Stir the mixture at room temperature or slightly elevated temperature (25–50 °C) for 1–3 hours.
    • Monitor the reaction progress by thin-layer chromatography (TLC).
    • Upon completion, the reaction mixture is cooled and the product precipitates or is extracted.
    • The crude product is purified by recrystallization from methanol or ethanol to yield pure this compound.
  • Yields: Typically, yields range from 80% to 90%, depending on reaction time and purity of starting materials.

Comparative Data Table of Preparation Methods

Parameter Hydroxyimino Derivative Preparation Schiff Base with m-Bromoaniline Preparation
Starting Materials 3-Bromosalicylaldehyde + Hydroxylamine hydrochloride Salicylaldehyde + m-Bromoaniline
Solvent Methanol or Ethanol Methanol
Reaction Temperature Room temperature to 50 °C 50 °C
Reaction Time 1–3 hours 1 hour
Base Used Sodium acetate or pyridine (to free hydroxylamine) None specified
Product Isolation Precipitation and recrystallization Cooling and crystallization
Yield 80–90% 87%
Characterization Techniques NMR, IR, Mass Spectrometry, X-ray crystallography (in some cases) Single crystal X-ray diffraction
Notes Formation of oxime (hydroxyimino) group Formation of imine (Schiff base)

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-[(1E)-(hydroxyimino)methyl]phenol involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

3-(5-Bromo-2-hydroxybenzylideneamino)phenol

  • Synthesis: Prepared from 5-bromo-2-hydroxybenzaldehyde and 3-aminophenol in methanol at 45°C .
  • Key Differences : Lacks the benzothiazole moiety present in the target compound. Structural analysis via IR and NMR confirms intramolecular hydrogen bonding, which stabilizes the planar geometry .
  • Activity: No reported biological data, but the absence of the benzothiazole group may reduce anti-tubercular potency compared to 3-Bromo-2-[(hydroxyimino)methyl]phenol.

(E)-1-[(3-Bromophenyl)iminomethyl]naphthalen-2-ol

  • Synthesis: Derived from 2-hydroxy-1-naphthaldehyde and 3-bromoaniline in ethanol .
  • Key Differences : Incorporates a naphthalene ring instead of a benzothiazole system. Single-crystal X-ray studies confirm an E-configuration around the imine bond .
  • Activity : Biological properties remain uncharacterized, but the extended aromatic system may alter solubility and receptor interactions.

Brominated vs. Non-Brominated Analogues

Compound Name Bromine Substitution Anti-Tubercular MIC (μg/mL) Cytotoxicity (IC50, μM)
This compound (131b) Yes 1.6 44.12
2-[6-Methylbenzothiazol-2-ylimino]methyl phenol (131a) No Moderate activity 80.19

Key Insight: Bromination at the phenolic ring enhances anti-tubercular activity and cytotoxicity, likely due to increased lipophilicity and electron-withdrawing effects .

Schiff Bases with Alternative Functional Groups

Ethyl 3-Bromo-2-(hydroxyimino)propanoate

  • Structure: Contains an ester group (C5H8BrNO3; molar mass = 210.03) instead of a phenolic ring .
  • No activity data reported.

4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol

  • Structure : Methoxy and trifluoromethyl substituents alter electronic properties (XLogP3 ≈ 3.1) .
  • Key Differences : Increased hydrophobicity may enhance membrane permeability but reduce solubility in aqueous environments .

Bromophenols with Trifluoromethyl Groups

Compound Name Molecular Formula XLogP3 Key Features
2-Bromo-3-(trifluoromethyl)phenol C7H4BrF3O 3.1 High lipophilicity, synthetic intermediate
This compound C8H7BrN2O2 ~2.5* Bioactive Schiff base with antimicrobial properties

*Estimated based on structural similarity.

Key Findings and Implications

Bromination Enhances Bioactivity: Bromine substitution improves anti-tubercular and cytotoxic effects compared to non-brominated analogues .

Structural Flexibility : Schiff bases with benzothiazole or naphthalene cores exhibit distinct interactions with biological targets, as shown in molecular docking studies with Candida albicans N-myristoyltransferase .

Functional Group Trade-offs : While trifluoromethyl and ester groups modulate physicochemical properties, they may reduce hydrogen-bonding capacity critical for target binding .

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